molecular formula C11H16ClN3O B1395169 N-(4-Piperidinyl)nicotinamide hydrochloride CAS No. 1219981-24-4

N-(4-Piperidinyl)nicotinamide hydrochloride

Cat. No.: B1395169
CAS No.: 1219981-24-4
M. Wt: 241.72 g/mol
InChI Key: RQJVMGSSUPEQAD-UHFFFAOYSA-N
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Description

N-(4-Piperidinyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidinyl)nicotinamide hydrochloride typically involves the reaction of nicotinic acid with piperidine under specific conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidinyl)nicotinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

N-(4-Piperidinyl)nicotinamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-Piperidinyl)nicotinamide hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-Piperidinyl)nicotinamide hydrochloride include:

  • Piperidine derivatives
  • Nicotinamide derivatives
  • Other heterocyclic amines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the piperidine ring and nicotinamide moiety. This structure imparts specific chemical properties and biological activities that make it valuable for research and development in various fields.

Properties

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJVMGSSUPEQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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